4-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial and diuretic properties . The “4-chloro” part indicates the presence of a chlorine atom, and “N-(5,6,7,8-tetrahydro-1-naphthalenyl)” suggests a naphthalene structure, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure would likely consist of a benzenesulfonamide core, with a chlorine atom attached at the 4-position, and a tetrahydro-1-naphthalenyl group attached to the nitrogen atom of the sulfonamide .Chemical Reactions Analysis
Sulfonamides, in general, can undergo various reactions, including hydrolysis, acylation, and displacement of the sulfonamide group . The naphthalene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically crystalline solids, and their solubility in water varies . The presence of the chlorine atom and the naphthalene ring could affect these properties.Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-13-8-10-14(11-9-13)21(19,20)18-16-7-3-5-12-4-1-2-6-15(12)16/h3,5,7-11,18H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALLDRRFUZHREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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